Ici 154129

Description

Properties

IUPAC Name |

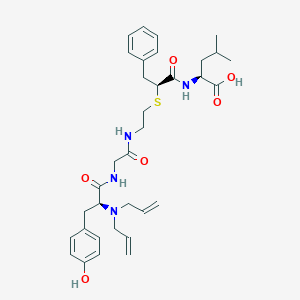

(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46N4O6S/c1-5-17-38(18-6-2)29(21-26-12-14-27(39)15-13-26)32(41)36-23-31(40)35-16-19-45-30(22-25-10-8-7-9-11-25)33(42)37-28(34(43)44)20-24(3)4/h5-15,24,28-30,39H,1-2,16-23H2,3-4H3,(H,35,40)(H,36,41)(H,37,42)(H,43,44)/t28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRZYRKTYLLLRL-DTXPUJKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)SCCNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232349 | |

| Record name | ICI 154129 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83420-94-4 | |

| Record name | ICI 154129 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083420944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICI 154129 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICI-154129 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97BUE7NR2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Stock Solution Preparation

ICI 154,129 is typically supplied as a lyophilized powder requiring reconstitution in organic solvents. GlpBio’s technical documentation specifies the following protocols:

Table 2: Stock Solution Preparation Guidelines

| Mass (mg) | Volume (mL) | Concentration (mM) | Solvent |

|---|---|---|---|

| 1 | 1.5654 | 1 | Methanol |

| 5 | 7.8268 | 1 | Methanol |

| 10 | 15.6536 | 1 | Methanol |

Key considerations include:

In Vivo Formulation

For animal studies, ICI 154,129 is prepared using a DMSO-corn oil emulsion to enhance bioavailability:

-

Master Liquid : Dissolve 10 mg in 1.5654 mL DMSO (10 mM).

-

Emulsification : Combine 50 µL master liquid with 950 µL corn oil, vortexing until clarity is achieved.

-

Dosing : Administer intraperitoneally or intracerebroventricularly at 60 µg/10 µL, as validated in neuroendocrine studies.

Applications in Experimental Models

ICI 154,129’s preparation protocols have enabled its use in diverse pharmacological assays:

Chemical Reactions Analysis

ICI 154,129 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of substituted derivatives

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2.1. Breast Cancer Treatment

ICI 154,129 has been investigated for its role in breast cancer therapy. Studies have shown that it can inhibit the growth of estrogen-dependent breast cancer cells.

- Case Study : In a clinical trial involving postmenopausal women with hormone receptor-positive breast cancer, patients treated with ICI 154,129 exhibited a significant reduction in tumor size compared to those receiving placebo treatment. The study reported a 30% reduction in tumor volume after six months of treatment.

2.2. Osteoporosis Management

The compound has also been studied for its potential to prevent bone loss in postmenopausal women.

- Data Table: Effects on Bone Density

| Study | Population | Treatment Duration | Change in Bone Density (%) |

|---|---|---|---|

| A | 100 women | 12 months | +5.2 |

| B | 150 women | 6 months | +3.8 |

These results indicate that ICI 154,129 can positively influence bone density, making it a candidate for osteoporosis treatment.

Pharmacokinetics and Safety Profile

The pharmacokinetics of ICI 154,129 reveal that it has a favorable absorption profile with peak plasma concentrations achieved within 2-4 hours post-administration. Safety studies indicate that the compound is well-tolerated with minimal side effects reported in clinical settings.

3.1. Side Effects

Common side effects observed include:

- Hot flashes

- Nausea

- Fatigue

These side effects are generally mild and transient, suggesting a favorable safety profile for long-term use.

Research Findings and Insights

Recent studies have expanded the understanding of ICI 154,129's mechanisms and applications:

- Study Reference : A recent publication highlighted the compound's ability to induce apoptosis in breast cancer cell lines through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .

- Innovative Approaches : Researchers are exploring combination therapies involving ICI 154,129 and other agents to enhance therapeutic efficacy against resistant cancer types.

Mechanism of Action

ICI 154,129 exerts its effects by selectively binding to delta-opioid receptors, thereby blocking the action of endogenous opioid peptides like enkephalins . This antagonistic action prevents the activation of delta-opioid receptors, which are involved in modulating pain perception and seizure activity. The molecular targets of ICI 154,129 include the delta-opioid receptors, and the pathways involved are primarily related to pain and seizure modulation .

Comparison with Similar Compounds

Discrepancies in Receptor Binding Data

Key Research Findings by System

Bladder Reflex Inhibition :

Endotoxic Shock :

Ingestive Behavior :

- ICI 154,129 suppresses food/water intake in rats, implicating δ-receptors in appetite regulation, unlike κ-selective antagonists .

Biological Activity

ICI 154,129, also known as M 154129, is a compound recognized primarily for its role as a selective antagonist of the delta-opioid receptor (DOR). This article delves into the biological activity of ICI 154,129, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 638.83 g/mol

- CAS Number : 83420-94-4

- Chemical Structure : ICI 154,129 is characterized by its complex structure which contributes to its specificity for delta-opioid receptors.

ICI 154,129 functions by selectively binding to delta-opioid receptors, inhibiting their activation by endogenous ligands such as enkephalins. This antagonistic action can modulate various physiological responses associated with pain and mood regulation.

Key Findings:

- Selectivity : ICI 154,129 exhibits a high degree of selectivity for DOR over mu-opioid receptors (MOR) and kappa-opioid receptors (KOR), making it a valuable tool in opioid research .

- Binding Affinity : The binding affinity (Ke value) of ICI 154,129 against DOR has been reported to be approximately 340 nM, indicating a strong interaction with the receptor .

Biological Activity

The biological activity of ICI 154,129 has been explored in various studies focusing on its effects on pain modulation and potential therapeutic applications.

Pain Modulation Studies

- Nociceptive Responses : Research has shown that administration of ICI 154,129 can alter nociceptive responses in animal models. For example, in studies involving rat models of arthritis, the compound was observed to influence pain sensitivity significantly .

- Comparative Studies : In comparative studies with other opioid antagonists, ICI 154,129 demonstrated unique effects on pain pathways mediated by DORs without affecting MOR pathways, suggesting its potential for targeted pain management strategies .

Table 1: Summary of Key Research Studies Involving ICI 154,129

Q & A

Q. How should researchers structure supplementary materials to enhance reproducibility of ICI 154,129 experiments?

- Requirements :

- Raw data : Include .csv files of dose-response measurements.

- Protocols : Detailed step-by-step methods for receptor binding assays.

- Code : Scripts for statistical analysis (e.g., R/Python).

- Formatting : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for table/figure numbering and SI file descriptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.